N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1218791-23-1
Cat. No.: VC0060179
Molecular Formula: C16H25BN2O4
Molecular Weight: 320.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218791-23-1 |
|---|---|
| Molecular Formula | C16H25BN2O4 |
| Molecular Weight | 320.196 |
| IUPAC Name | N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 |
| Standard InChI Key | JGGKCJSMOIHHHW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains several key functional groups that define its chemical behavior. The compound includes a nitro group at the 2-position of the aniline ring, which introduces electronic effects that influence reactivity patterns. The tert-butyl group attached to the nitrogen provides steric bulk and modifies the basicity of the amine. The pinacol boronate ester group at the 4-position serves as a versatile handle for further transformations.
Structural Features
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains several distinctive structural features:
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Aniline core: The base aromatic ring with an amino group substituted by a tert-butyl group
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Nitro group: Located at the ortho position (2-position) relative to the amine
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Boronate ester: A pinacol-derived boronic acid ester at the para position (4-position)
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tert-Butyl substituent: Attached to the amino nitrogen, providing steric hindrance
These structural elements create a unique reactivity profile influenced by both electronic and steric factors. The nitro group is electron-withdrawing and activates the ring toward nucleophilic substitution while deactivating it toward electrophilic substitution. The boronate ester serves as a masked form of a boronic acid, which is crucial for cross-coupling reactions.
Applications in Organic Synthesis
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic synthesis, with applications derived from its unique structural features.
Functional Group Transformations
The compound contains multiple functional groups that can undergo selective transformations:
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The nitro group can be reduced to an amine, providing a handle for further derivatization
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The boronate ester can participate in various transformations beyond cross-coupling, including oxidation to phenols, conversion to other functional groups, or protodeboronation
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The tert-butylamine can undergo N-functionalization or, under certain conditions, deprotection
These transformations enable the use of this compound as a platform for the synthesis of diverse molecular architectures.
Related Compounds and Comparative Analysis
Several structurally related compounds provide context for understanding the properties and applications of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Structural Analogues
Table 2 presents a comparison of structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1218791-23-1 | C16H25BN2O4 | 320.196 | Reference compound |
| N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1218791-24-2 | C14H21BN2O4 | 292.14 | Dimethylamino instead of tert-butylamino |
| 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 833486-94-5 | C12H17BN2O4 | 264.09 | Primary amine instead of tert-butylamino |
| Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 1404561-06-3 | C17H25BN2O6 | 364.2 | Carbamate protection and different boronate position |
| 4-tert-Butyl-2-nitroaniline | 6310-19-6 | C10H14N2O2 | N/A | No boronate ester group |
Physicochemical Property Comparison
The different substituents on these related compounds result in variations in their physicochemical properties. For example:
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N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a lower molecular weight (247.141 g/mol) and different electronic properties due to the absence of the nitro group
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2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 171°C, which might serve as an approximation for our target compound given their structural similarity
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tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a melting point range of 166-169°C, further supporting the expectation that our target compound would have a similar thermal profile
These comparisons help contextualize the expected properties of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline within the broader family of boronate ester derivatives.
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